(t-Bu)2PMe-Pd-G3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

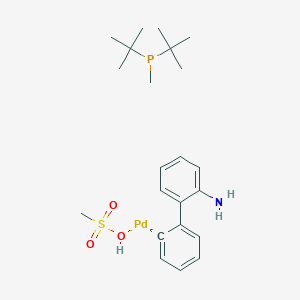

Methanesulfonato (di-tert-butyl) methylphosphino (2-amino-1,1-biphenyl-2-yl) palladium (II), commonly referred to as (t-Bu)2PMe-Pd-G3, is a third-generation Buchwald precatalyst. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (t-Bu)2PMe-Pd-G3 involves the reaction of methanesulfonato (di-tert-butyl) methylphosphino with 2-amino-1,1-biphenyl-2-yl palladium (II). The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and effectiveness as a catalyst .

Chemical Reactions Analysis

Types of Reactions: (t-Bu)2PMe-Pd-G3 is primarily used in various cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The compound acts as a catalyst in these reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Common reagents used in these reactions include aryl halides, organometallic reagents, and bases .

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In chemistry, (t-Bu)2PMe-Pd-G3 is extensively used as a catalyst in cross-coupling reactions to form complex organic molecules. Its high efficiency and selectivity make it a preferred choice for synthesizing pharmaceuticals and fine chemicals .

Biology and Medicine: While its primary application is in organic synthesis, the compounds synthesized using this compound can have significant biological and medicinal applications. For instance, biaryl compounds are often found in various drugs and bioactive molecules .

Industry: In the industrial sector, this compound is used in the large-scale production of complex organic molecules. Its role as a catalyst in cross-coupling reactions makes it indispensable in the manufacture of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

(t-Bu)2PMe-Pd-G3 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center in the compound undergoes oxidative addition with aryl halides, followed by transmetalation with organometallic reagents, and finally reductive elimination to form the desired product . This catalytic cycle is highly efficient and allows for the formation of complex molecules under mild conditions .

Comparison with Similar Compounds

Similar Compounds:

- Methanesulfonato (di-tert-butyl) methylphosphino (2′-amino-1,1′-biphenyl-2-yl) palladium (II)

- Methanesulfonato (di-tert-butyl) methylphosphino (2-amino-1,1-biphenyl-2-yl) palladium (II)

- (t-Bu)2PhP Pd G3

Uniqueness: Compared to other similar compounds, (t-Bu)2PMe-Pd-G3 offers higher efficiency and selectivity in cross-coupling reactions. Its third-generation design provides enhanced stability and reactivity, making it a superior choice for complex organic synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing (t-Bu)₂PMe-Pd-G3, and how do reaction conditions influence purity and yield?

Synthesis of (t-Bu)₂PMe-Pd-G3 typically involves palladium precursor coordination with a tert-butylphosphine ligand under inert conditions. Critical parameters include:

- Temperature control : Decomposition occurs at 160–173°C, requiring reactions to stay below this range .

- Ligand-to-metal ratio : Stoichiometric excess of the phosphine ligand ensures stability but may reduce catalytic activity if unoptimized.

- Solvent selection : Use anhydrous, degassed solvents (e.g., THF or toluene) to prevent ligand oxidation.

Post-synthesis, purity (95%) is verified via elemental analysis and NMR, with yields optimized by iterative adjustment of reaction time and temperature .

Q. How should researchers characterize (t-Bu)₂PMe-Pd-G3 to confirm structural integrity and purity?

A multi-technique approach is recommended:

- ¹H NMR : Confirm ligand coordination and absence of free phosphine.

- CHN elemental analysis : Validate empirical formula (e.g., C, H, N content).

- UV/vis/NIR spectroscopy : Identify electronic transitions indicative of Pd-ligand bonding .

- Thermogravimetric analysis (TGA) : Monitor decomposition behavior (160–173°C) .

- Cyclic voltammetry : Assess redox properties relevant to catalytic cycles .

Q. What are the primary cross-coupling reactions catalyzed by (t-Bu)₂PMe-Pd-G3, and what substrates are most compatible?

This catalyst excels in Suzuki-Miyaura and Buchwald-Hartwig amination reactions . Optimal substrates include:

- Electron-rich aryl halides : Enhanced oxidative addition kinetics.

- Sterically hindered boronic acids : Leverage bulky tert-butyl groups for selectivity.

- Heteroaromatic systems : Compatibility with nitrogen- or oxygen-containing substrates.

Base selection (e.g., K₂CO₃) and solvent polarity significantly impact turnover frequency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using (t-Bu)₂PMe-Pd-G3 in challenging substrates (e.g., sterically hindered or electron-deficient systems)?

- Pre-activation : Pre-treat the catalyst with reducing agents (e.g., NaBH₄) to enhance Pd(0) formation.

- Additives : Use silver salts (AgSbF₆) to abstract halides and accelerate transmetallation .

- Solvent engineering : Polar aprotic solvents (DMF, DMSO) improve solubility for electron-deficient substrates but may require lower temperatures to avoid decomposition .

- High-throughput screening : Employ automated platforms to test ligand:substrate ratios and base combinations systematically .

Q. What are the common discrepancies in reported catalytic efficiencies of (t-Bu)₂PMe-Pd-G3, and how can experimental variables be controlled to ensure reproducibility?

Discrepancies often arise from:

- Trace oxygen or moisture : Rigorous Schlenk-line techniques or glovebox use is critical.

- Substrate purity : Impurities (e.g., residual halides) compete for catalytic sites.

- Batch variability : Characterize each catalyst batch via TGA and NMR to confirm consistency .

To resolve contradictions, replicate studies using identical protocols and report deviations (e.g., stirring rate, solvent lot) .

Q. What advanced spectroscopic or computational methods are recommended for studying the catalytic mechanisms of (t-Bu)₂PMe-Pd-G3?

- X-ray absorption spectroscopy (XAS) : Probe Pd oxidation states during catalysis.

- DFT calculations : Model transition states to predict regioselectivity in cross-couplings.

- In situ IR spectroscopy : Monitor ligand dissociation/association kinetics.

- Magnetic susceptibility (SQUID) : Investigate paramagnetic intermediates in redox cycles .

Pair these with kinetic isotope effect (KIE) studies to distinguish rate-determining steps .

Methodological Recommendations

- Data management : Maintain detailed logs of reaction conditions (solvent lot, temperature gradients) and raw spectral data for peer validation .

- Contradiction analysis : Use funnel plots or meta-analyses to assess publication bias in catalytic efficiency reports .

- Instrumentation : Leverage facilities with advanced MS/MS capabilities for mechanistic studies (e.g., LC-MS/MS for intermediate trapping) .

Properties

Molecular Formula |

C22H35NO3PPdS- |

|---|---|

Molecular Weight |

531.0 g/mol |

IUPAC Name |

ditert-butyl(methyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |

InChI |

InChI=1S/C12H10N.C9H21P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-8(2,3)10(7)9(4,5)6;1-5(2,3)4;/h1-6,8-9H,13H2;1-7H3;1H3,(H,2,3,4);/q-1;;; |

InChI Key |

QWSMQKLCOKMRPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.